2-Bromo-6-methyl-4-nitro-3-pyridinol
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Overview
Description
2-Bromo-6-methyl-4-nitro-3-pyridinol is an organic compound with the molecular formula C6H5BrN2O3 It is a derivative of pyridine, characterized by the presence of bromine, methyl, and nitro groups attached to the pyridinol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methyl-4-nitro-3-pyridinol typically involves the bromination of 6-methyl-4-nitro-3-pyridinol. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the pyridinol ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, reaction time, and concentration of reagents, are optimized to achieve maximum efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-methyl-4-nitro-3-pyridinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-Bromo-6-methyl-4-amino-3-pyridinol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed:
- Oxidation products include various oxides and higher oxidation state derivatives.
- Reduction products include 2-Bromo-6-methyl-4-amino-3-pyridinol.
- Substitution reactions yield derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
2-Bromo-6-methyl-4-nitro-3-pyridinol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methyl-4-nitro-3-pyridinol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and the pyridinol ring also contribute to the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
- 2-Bromo-3-hydroxypyridine
- 2-Bromo-3-pyridinol
- 2-Bromo-6-methylpyridin-3-ol
Comparison: 2-Bromo-6-methyl-4-nitro-3-pyridinol is unique due to the presence of both bromine and nitro groups on the pyridinol ring, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C6H5BrN2O3 |
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Molecular Weight |
233.02 g/mol |
IUPAC Name |
2-bromo-6-methyl-4-nitropyridin-3-ol |
InChI |
InChI=1S/C6H5BrN2O3/c1-3-2-4(9(11)12)5(10)6(7)8-3/h2,10H,1H3 |
InChI Key |
UPEXYIZBUGGOJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)Br)O)[N+](=O)[O-] |
Origin of Product |
United States |
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